2-Methyl-3-(methylsulfanyl)propanoic acid

Description

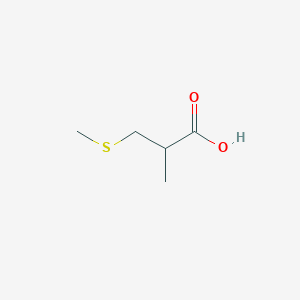

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGHYEQLQGHZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62574-23-6 | |

| Record name | 2-methyl-3-(methylsulfanyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations and Isomerism of 2 Methyl 3 Methylsulfanyl Propanoic Acid

Enantiomeric and Diastereomeric Forms

2-Methyl-3-(methylsulfanyl)propanoic acid possesses a single stereocenter at the second carbon atom (C2), the carbon to which the methyl group is attached. This chirality is the source of its existence as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. These two forms are designated as (R)-2-Methyl-3-(methylsulfanyl)propanoic acid and (S)-2-Methyl-3-(methylsulfanyl)propanoic acid, based on the Cahn-Ingold-Prelog priority rules.

The physical and chemical properties of enantiomers are identical in an achiral environment. However, they exhibit different interactions with other chiral molecules and with plane-polarized light, rotating it in opposite directions. A 1:1 mixture of the (R) and (S) enantiomers is known as a racemic mixture and is optically inactive.

Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. For a molecule to have diastereomers, it must possess at least two stereocenters. Since this compound has only one chiral center in its fundamental structure, it does not have diastereomeric forms. Diastereomers would only be possible if the molecule were modified to include an additional stereocenter.

Table 1: Stereoisomeric Forms of this compound

| Stereoisomer Type | Description | Number of Stereoisomers |

| Enantiomers | Non-superimposable mirror images | 2 ((R) and (S)) |

| Diastereomers | Stereoisomers that are not mirror images | 0 (in the basic structure) |

Chiral Synthesis Approaches for Specific Stereoisomers

The synthesis of enantiomerically pure forms of this compound is a significant challenge in organic chemistry. Several strategies can be employed to achieve this, broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer directly from achiral or prochiral starting materials. This is often achieved through the use of chiral auxiliaries, chiral catalysts, or chiral reagents.

One common approach involves the use of a chiral auxiliary . This is an enantiomerically pure compound that is temporarily incorporated into the starting material to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. For instance, a chiral oxazolidinone can be attached to an achiral precursor, followed by a stereoselective alkylation to introduce the methyl group at the C2 position. Subsequent cleavage of the auxiliary would yield the desired (R) or (S)-2-Methyl-3-(methylsulfanyl)propanoic acid.

Enzymatic reactions also offer a powerful tool for chiral synthesis. Enzymes are highly stereoselective catalysts that can differentiate between enantiotopic groups or faces of a prochiral substrate, leading to the formation of a single enantiomer. While specific enzymatic routes for this compound are not extensively documented, enzymatic kinetic resolution of a related ester has been demonstrated, suggesting the feasibility of this approach.

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This can be achieved through various techniques.

A widely used method is classical resolution , which involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with an acid to regenerate the pure enantiomers of the carboxylic acid. A patent for the resolution of the structurally similar (±)-3-benzoylthio-2-methyl-propanoic acid describes the use of (+)-dehydroabietylamine as a resolving agent to separate the diastereomeric salts. libretexts.org This suggests that chiral amines could be effective resolving agents for this compound.

Enzymatic resolution is another effective method. In this technique, an enzyme selectively reacts with one enantiomer in the racemic mixture, converting it into a different compound. The unreacted enantiomer can then be separated from the newly formed product. For example, a lipase (B570770) could selectively hydrolyze one enantiomer of a racemic ester of this compound, leaving the other enantiomer of the ester unreacted.

Methods for Stereoisomer Resolution and Analysis

Once the stereoisomers of this compound have been synthesized or resolved, analytical methods are required to determine the enantiomeric purity and to characterize the individual isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to analyze stereoisomers, although enantiomers themselves have identical NMR spectra in an achiral solvent. To differentiate between enantiomers using NMR, a chiral environment must be created. This can be achieved in two main ways:

Chiral Shift Reagents: These are chiral lanthanide complexes that can reversibly bind to the analyte. The interaction between the chiral shift reagent and the enantiomers forms transient diastereomeric complexes, which have different NMR spectra. This allows for the quantification of the enantiomeric ratio.

Chiral Derivatizing Agents: The racemic mixture can be reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. Since diastereomers have distinct NMR spectra, the signals for each diastereomer can be resolved and integrated to determine the original enantiomeric composition. A common example is the esterification of a chiral acid with a chiral alcohol, such as L-(-)-menthol, to produce diastereomeric esters that can be readily analyzed by NMR.

Table 2: Common Methods for Stereoisomer Resolution and Analysis

| Method | Principle | Application |

| Classical Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. | Preparative separation of enantiomers. |

| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer in a racemic mixture. | Preparative separation of enantiomers. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical separation and quantification of enantiomers. |

| NMR with Chiral Shift Reagents | Formation of transient diastereomeric complexes with distinct NMR spectra. | Determination of enantiomeric purity. |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. | Determination of enantiomeric purity. |

Synthetic Methodologies for 2 Methyl 3 Methylsulfanyl Propanoic Acid and Analogues

Chemical Synthesis Pathways

Chemical synthesis provides robust and versatile methods for obtaining 2-Methyl-3-(methylsulfanyl)propanoic acid. Key strategies include forming the carbon skeleton through alkylation, introducing the sulfur moiety using specific precursors, and finalizing the structure via hydrolysis or oxidation steps.

Routes involving C-alkylation

A primary strategy for forming the carbon-sulfur bond in these compounds is through C-alkylation, specifically via a thia-Michael addition. This reaction involves the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. nih.govsrce.hr For the synthesis of this compound, a plausible pathway is the reaction of methanethiol (B179389) (CH₃SH) with methacrylic acid or its esters.

The reaction is typically base-catalyzed, where a base deprotonates the thiol to form a more nucleophilic thiolate anion (CH₃S⁻). nih.gov This thiolate then attacks the β-carbon of the methacrylic acid derivative, followed by protonation of the resulting enolate to yield the final product. The use of various catalysts, including weak bases like triethylamine (B128534) or Lewis bases, can facilitate this transformation. nih.govsrce.hr Computational studies on the addition of methanethiol to various Michael acceptors have been conducted to predict reaction outcomes and stability of the products. nih.gov

Table 1: Key Features of Thia-Michael Addition for Synthesis

| Feature | Description |

| Reactants | Thiol (e.g., Methanethiol) and an α,β-unsaturated carbonyl (e.g., Methacrylic acid) |

| Mechanism | Conjugate addition of a thiolate anion to the double bond. |

| Catalysis | Typically requires a base (Brønsted or Lewis) to generate the thiolate. nih.gov |

| Selectivity | Generally provides high selectivity for the 1,4-addition product. |

Approaches utilizing sulfur-containing precursors

An alternative to forming the C-S bond via Michael addition is to start with molecules that already contain the required sulfur atom and build the propanoic acid structure around them. This can be achieved through nucleophilic substitution reactions where a sulfur-containing precursor acts as the nucleophile.

One effective method involves the reaction of 3-mercaptopropionic acid with an alkyl halide. For instance, a microwave-assisted synthesis has been developed for preparing various 3-(alkylthio)propionic acids by reacting 3-mercaptopropionic acid with alkyl bromides or chlorides in the presence of sodium hydroxide. researchgate.net Similarly, an analogue, 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid, was synthesized by reacting 3-bromopropanoic acid with the sulfur-containing compound methimazole. researchgate.net

Another important precursor is 3-benzoylthio-2-methylpropanoic acid. This compound, which already contains the complete carbon skeleton and a protected sulfur group, serves as a key intermediate in the synthesis of optically active compounds. google.com

Table 2: Examples of Synthesis Using Sulfur-Containing Precursors

| Sulfur Precursor | Co-reactant | Product Type | Reference |

| 3-Mercaptopropionic acid | Alkyl halides | 3-(Alkylthio)propionic acids | researchgate.net |

| Methimazole | 3-Bromopropanoic acid | 3-(Thioimidazolyl)propanoic acid | researchgate.net |

| 3-Benzoylthio-2-methylpropanoic acid | (Used for resolution) | (-)-3-Benzoylthio-2-methylpropanoic acid | google.com |

Oxidation and Hydrolysis Steps in Synthetic Schemes

The final steps in many synthetic routes involve oxidation or hydrolysis to unmask the carboxylic acid functionality. When esters are used as starting materials in Michael additions or other reactions, a subsequent hydrolysis step is necessary to convert the ester group into the desired carboxylic acid.

A notable example is found in the resolution of (±)-3-benzoylthio-2-methylpropanoic acid. After isolating the desired diastereomeric salt, it is treated with a base to separate the resolving agent. Subsequent acidification hydrolyzes the resulting propanoate salt to yield the final (-)-3-benzoylthio-2-methylpropanoic acid. google.com This process underscores the critical role of hydrolysis in obtaining the final acid product from its protected forms or salts. google.com

Enzymatic Synthesis and Biocatalytic Routes

Biocatalysis offers an alternative, often more stereospecific, approach to synthesizing these sulfur-containing acids. Enzymes can perform specific transformations on propanoic acid scaffolds or convert related sulfur compounds into the desired products under mild conditions.

Enzyme-Assisted Transformations involving Propanoic Acid Scaffolds

Enzymes are capable of modifying carboxylic acid structures with high precision. While direct enzymatic synthesis of this compound is not widely documented, studies on analogous compounds demonstrate the potential of this approach. For example, the conversion of 2-hydroxy-4-(methylthio)butanoic acid (HMB), a methionine analogue, to L-methionine in chicks involves highly specific enzymes. nih.gov

The process utilizes two different enzymes to handle the D- and L-isomers of HMB: L-2-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase. These enzymes oxidize the alpha-hydroxy acid to an alpha-keto acid, which is a key step in its metabolic conversion. nih.gov This demonstrates that enzymes can effectively act on scaffolds containing a methylthio group, suggesting that similar enzymatic oxidation or other transformations could be applied to propanoic acid derivatives.

Bioconversion from Related Sulfur Compounds

The biosynthesis of sulfur-containing organic acids often starts from the amino acid methionine. Mammalian metabolism of methionine has been shown to produce 3-methylthiopropionic acid as an intermediate. researchgate.net This indicates the existence of natural enzymatic pathways capable of converting complex sulfur-containing biomolecules into simpler thio-acids.

Furthermore, enzymatic cascades have been designed for biotransformations. In one such system, D-methionine is converted to its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid, using a D-amino acid oxidase. nih.gov In other research, bacteria such as Cupriavidus necator have been used to produce sulfur-containing polymers by feeding them precursors like 3-mercaptopropionic acid and 3,3'-thiodipropionic acid, demonstrating the ability of microorganisms to uptake and process these sulfur compounds. mdpi.com These examples highlight the potential for using whole-cell or isolated enzyme systems to produce this compound from readily available sulfur-containing precursors like methionine.

Advanced Analytical and Spectroscopic Characterization of 2 Methyl 3 Methylsulfanyl Propanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating and quantifying 2-Methyl-3-(methylsulfanyl)propanoic acid from various sample types. The choice of technique depends on the compound's volatility and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of non-volatile or thermally labile compounds like carboxylic acids. The development of an HPLC method for this compound typically involves reversed-phase chromatography.

In this approach, a nonpolar stationary phase, most commonly a C18 column, is used with a polar mobile phase. The separation of short-chain carboxylic acids is often challenging due to their polarity. Method development focuses on optimizing mobile phase composition to achieve adequate retention and resolution. A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier such as trifluoroacetic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar column researchgate.netnih.gov. Detection is commonly performed using a UV detector, as the carboxyl group provides some UV absorbance at low wavelengths (around 210-230 nm) researchgate.net. For samples with complex matrices or when higher sensitivity is needed, derivatization of the carboxylic acid can be employed to enhance detection by either UV or fluorescence detectors ajevonline.org. Isotope dilution strategies combined with liquid chromatography-mass spectrometry (LC-MS) can also be used for absolute quantification in complex biological samples plos.org.

Table 1: Typical HPLC Method Parameters for Propanoic Acid Derivatives

| Parameter | Specification | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water with 0.05% Trifluoroacetic Acid (TFA) | Organic solvent elutes the compound, while the acid suppresses ionization. |

| Elution | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Detector | UV at 210-230 nm | Detects the carboxyl functional group. |

| Temperature | Ambient or controlled (e.g., 35 °C) | Ensures reproducible retention times. |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds and is particularly well-suited for sulfur-containing molecules, which are often key aroma and flavor components in food and beverages ingenieria-analitica.comtandfonline.comunimi.it. Due to the polarity and low volatility of the carboxylic acid group, direct analysis of this compound by GC can be challenging. Therefore, a derivatization step, such as esterification to form a more volatile methyl ester (methyl 2-methyl-3-(methylsulfanyl)propanoate), is often performed prior to analysis nih.gov.

Sample introduction is frequently accomplished using headspace (HS) or solid-phase microextraction (SPME), which selectively isolates volatile analytes from the sample matrix nih.govnih.gov. The separation is typically carried out on a capillary column with a mid-polar or polar stationary phase. Mass spectrometry (GC-MS) is the most common detector, providing both quantification and structural information based on the compound's mass spectrum mdpi.comfmach.it. For targeted analysis of sulfur compounds in complex samples, a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) can be used in parallel with or instead of MS to enhance selectivity and sensitivity tandfonline.comacs.orgchromatographyonline.com.

Table 2: Common GC Method Parameters for Volatile Sulfur Compound Analysis

| Parameter | Specification | Purpose |

| Technique | Headspace Solid-Phase Microextraction (HS-SPME) | Extracts and concentrates volatile analytes from the sample. |

| Column | e.g., HP-5MS (nonpolar) or DB-WAX (polar) | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium | Inert gas to carry analytes through the column. |

| Oven Program | Temperature gradient (e.g., 40°C to 250°C) | Elutes compounds with a wide range of boiling points. |

| Detector | Mass Spectrometry (MS) or Sulfur Chemiluminescence (SCD) | MS provides identification; SCD offers sulfur-specific detection. |

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

For exceptionally complex samples containing hundreds or thousands of volatile compounds, such as food aromas or petroleum products, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power wikipedia.orgresearchgate.netchemistry-matters.com. This technique uses two columns of different selectivity connected by a modulator. The entire sample is subjected to separation in both dimensions, resulting in a structured two-dimensional chromatogram with vastly increased peak capacity and improved resolution researchgate.net.

GC × GC is particularly powerful for the speciation of sulfur-containing compounds, which are often present at trace levels and co-elute with other matrix components in one-dimensional GC nih.govnih.gov. When coupled with a time-of-flight mass spectrometer (TOF-MS), GC × GC-TOF-MS provides high-resolution mass spectra for confident identification of separated compounds nih.govresearchgate.net. This makes it an invaluable tool for untargeted screening and detailed characterization of the volatile profile of complex materials where compounds like this compound may be present nih.gov. The structured nature of the GC × GC chromatogram, where chemically similar compounds elute in distinct patterns, further aids in the identification of compound classes chemistry-matters.com.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

A singlet for the methyl group attached to the sulfur atom (S-CH₃).

A doublet for the methyl group at the C2 position (CH-CH₃).

A multiplet (likely a doublet of doublets) for the two protons on the C3 carbon (-CH₂-S).

A multiplet for the single proton at the C2 position (-CH(CH₃)-).

A broad singlet for the acidic proton of the carboxyl group (-COOH), which is often exchangeable with deuterium.

¹³C NMR: The carbon-13 NMR spectrum is expected to display five signals, one for each unique carbon atom in the structure (the carboxylic carbon, the C2 and C3 carbons, the C2-methyl carbon, and the S-methyl carbon). The chemical shifts are influenced by the electronegativity of the neighboring atoms, with the carboxyl carbon appearing furthest downfield docbrown.infohmdb.ca.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR (ppm) | Predicted Multiplicity | Predicted ¹³C NMR (ppm) |

| -COOH | ~11-12 | broad singlet | ~175-180 |

| -CH(CH₃)- | ~2.6-2.8 | multiplet | ~40-45 |

| -CH₂-S- | ~2.5-2.7 | multiplet | ~35-40 |

| -S-CH₃ | ~2.1 | singlet | ~15-20 |

| -CH(CH₃)- | ~1.2 | doublet | ~17-22 |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molar mass: 134.19 g/mol ), the electron ionization (EI) mass spectrum would provide key diagnostic ions.

The molecular ion peak ([M]⁺) would be expected at an m/z of 134. A notable feature for sulfur-containing compounds is the presence of an [M+2]⁺ peak (at m/z 136) that is more intense (~4.4%) than predicted by the natural abundance of ¹³C alone, due to the presence of the ³⁴S isotope whitman.edu.

Key fragmentation pathways for carboxylic acids include the loss of the carboxyl group and α-cleavage libretexts.orgdocbrown.info. For this specific compound, characteristic fragments would likely include:

Loss of the carboxyl group (-COOH): An ion at m/z 89, corresponding to the [M - 45]⁺ fragment.

Cleavage of the C-S bond: This can lead to fragments representing the sulfur-containing portion and the propanoic acid backbone.

McLafferty rearrangement: If applicable, this can produce a characteristic neutral loss.

Formation of an acylium ion: Cleavage of the bond between C1 and C2 could result in an acylium ion [CH(CH₃)CH₂SCH₃]⁺, though loss of the stable COOH radical is generally more favorable libretexts.orgdocbrown.info.

Analysis of these fragments allows for the confirmation of the compound's identity and differentiation from isomers docbrown.infodocbrown.info.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Description |

| 134 | [C₅H₁₀O₂S]⁺ | Molecular Ion ([M]⁺) |

| 89 | [C₄H₉S]⁺ | Loss of the carboxyl group ([M - COOH]⁺) |

| 74 | [C₃H₆S]⁺ | Fragment from cleavage and rearrangement |

| 61 | [CH₂SCH₃]⁺ | Cleavage at the C2-C3 bond |

| 47 | [CH₃S]⁺ | Methylsulfanyl cation |

| 45 | [COOH]⁺ | Carboxyl cation |

Infrared (IR) Spectroscopy

The most prominent features in the IR spectrum of a carboxylic acid are the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations. The O-H bond of the carboxylic acid group gives rise to a very broad and intense absorption band in the region of 3300-2500 cm⁻¹. This significant broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which causes a wide range of vibrational energies. This broad O-H absorption often overlaps with the C-H stretching bands.

The carbonyl group (C=O) of the carboxylic acid is expected to show a strong, sharp absorption band between 1760 and 1690 cm⁻¹. The exact position of this band can be influenced by factors such as dimerization through hydrogen bonding.

The alkyl portions of the molecule, including the methyl groups and the carbon backbone, will exhibit characteristic C-H stretching and bending vibrations. The sp³ C-H stretching vibrations are anticipated in the 3000-2850 cm⁻¹ region. These sharp peaks may be superimposed on the broad O-H band. C-H bending vibrations for methyl (-CH₃) and methylene (B1212753) (-CH₂) groups typically appear in the 1470-1350 cm⁻¹ range.

A key feature for identifying the methylsulfanyl group (-S-CH₃) is the C-S stretching vibration. This bond generally produces a weak to medium absorption band in the 800-600 cm⁻¹ range. The intensity of this band is often weak, and its position can be influenced by the surrounding molecular structure.

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. This area of the spectrum contains complex and unique patterns of overlapping vibrations that are characteristic of the molecule as a whole. For this compound, this region would contain the C-O stretching vibration (around 1320-1210 cm⁻¹), O-H bending vibrations (around 1440-1395 cm⁻¹ and 950-910 cm⁻¹), and the aforementioned C-S stretching vibration, providing a unique spectral signature for the compound.

The following interactive data table summarizes the predicted characteristic IR absorption bands for this compound based on the analysis of its functional groups and data from similar compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid (-COOH) | C=O Stretch | 1760 - 1690 | Strong |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Alkyl (C-H) | C-H Bend | 1470 - 1350 | Medium |

| Carboxylic Acid (-COOH) | C-O Stretch | 1320 - 1210 | Medium |

| Methylsulfanyl (-S-CH₃) | C-S Stretch | 800 - 600 | Weak to Medium |

Isotopic Labeling and Tracer Studies

Isotopic labeling is a valuable technique used to trace the metabolic fate of molecules within a biological system. In these studies, one or more atoms in a compound of interest are replaced with their heavier, non-radioactive (stable) isotopes. The isotopically labeled compound is then introduced into an organism or cell culture, and its metabolic products can be tracked and identified using techniques such as mass spectrometry.

A literature review did not yield specific isotopic labeling or tracer studies conducted on this compound. However, the principles of such studies can be inferred from research on structurally related sulfur-containing compounds, particularly amino acids like methionine and cysteine.

A common approach for sulfur-containing molecules is the use of stable sulfur isotopes, such as sulfur-34 (³⁴S) or sulfur-36 (³⁶S). For instance, a technique known as Sulfur Stable Isotope Labeling of Amino Acids for Quantification (SULAQ) has been developed for quantitative proteomics. In this method, microorganisms are grown in a medium where the standard sulfur source is replaced with one enriched in ³⁴S or ³⁶S. This leads to the incorporation of the heavy sulfur isotope into all sulfur-containing biomolecules, including amino acids and their metabolites.

Were such a study to be performed with this compound, it would likely involve the synthesis of the compound with a ³⁴S or ³⁶S atom in the methylsulfanyl group. This labeled compound could then be used in various experimental models to investigate its metabolic pathways. For example, researchers could explore whether this compound is a metabolite of a known sulfur-containing amino acid or if it serves as a precursor for other biologically important molecules. By analyzing the isotopic composition of metabolites over time, it would be possible to map the biotransformation of the carbon skeleton and the sulfur atom of the parent compound.

The table below outlines a hypothetical experimental design for a tracer study involving isotopically labeled this compound.

| Isotope | Labeled Compound | Potential Research Application | Analytical Technique |

| ³⁴S or ³⁶S | 2-Methyl-3-([³⁴S]methylsulfanyl)propanoic acid | Tracing the metabolic fate of the sulfur atom. | Mass Spectrometry (MS) |

| ¹³C | 2-[¹³C]Methyl-3-(methylsulfanyl)propanoic acid | Following the carbon backbone through metabolic pathways. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| ²H (Deuterium) | 2-Methyl-3-(methyl[²H₃]sulfanyl)propanoic acid | Investigating demethylation reactions. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

Such studies would provide crucial insights into the metabolic relevance and biochemical transformations of this compound.

Biochemical Roles and Metabolic Pathways of 2 Methyl 3 Methylsulfanyl Propanoic Acid

Involvement in Sulfur Amino Acid Metabolism

While direct pathways detailing the metabolism of 2-Methyl-3-(methylsulfanyl)propanoic acid are not extensively documented, its structural similarity to metabolites derived from sulfur-containing amino acids, such as methionine and cysteine, points to its likely involvement in their metabolic networks. Methionine metabolism, in particular, generates various intermediates with methylthio groups. In microorganisms, the degradation of sulfur-containing amino acids is a crucial part of the global sulfur cycle, and a diversity of bacteria possess pathways to process these compounds. researchgate.netnumberanalytics.com

Research on the biotransformation of agricultural waste by insect gut microbiomes has shown that methionine and cysteine metabolism are key pathways. mdpi.com During the fermentation of canola meal, which is rich in sulfur compounds, elevations in S-adenosyl methionine (SAM) and 2-hydroxy-4-methylthiobutyrate (HMTB) were observed, indicating active methionine recovery and regulation of sulfur balance by gut microbes. mdpi.com The production of branched-short-chain fatty acids (SCFAs) in these microbial communities suggests that sulfur amino acids could serve as precursors for compounds like this compound. The initial steps of methionine metabolism involve its conversion to S-adenosylmethionine (SAM), a universal methyl donor, and subsequent transformation to homocysteine. nih.gov Bacteria have diverse pathways for methionine biosynthesis and degradation, and it is plausible that this compound could be a byproduct or intermediate in one of these less-common pathways.

Biogenesis and Degradation Pathways in Microorganisms

The precise biogenesis and degradation pathways of this compound in microorganisms are not yet fully elucidated. However, based on microbial metabolism of related compounds, several putative pathways can be considered.

Biogenesis: The formation of this compound could potentially arise from the modification of intermediates in branched-chain amino acid or fatty acid biosynthesis, coupled with the incorporation of a methylthio group from methionine metabolism. The production of branched-SCFAs is a known microbial activity, often originating from the catabolism of branched-chain amino acids like valine and isoleucine. mdpi.com It is conceivable that an intermediate in such a pathway could be intercepted by an enzyme that transfers a methylthio group.

Degradation: Microbial communities have been shown to degrade structurally similar compounds. For instance, a microbial community was found to be capable of degrading mecoprop (B166265) [2-(2-Methyl-4-Chlorophenoxy)propanoic acid], which shares the 2-methylpropanoic acid core. nih.govnih.gov This suggests that microorganisms possess the enzymatic machinery to handle this structural motif. The degradation of this compound would likely involve the catabolism of both the propanoate backbone and the methylsulfanyl group. The propanoate moiety could be funneled into central carbon metabolism, while the methylsulfanyl group would enter the microbial sulfur cycle. nih.govfrontiersin.org Microorganisms are known to utilize a wide array of organic sulfur compounds as sources of carbon and sulfur. nih.govnih.gov

Intermediacy in Broader Propanoate Metabolism

Propanoate and its derivatives are central intermediates in the metabolism of many microorganisms. Propionyl-CoA, a key metabolite, can be formed from the catabolism of various substrates, including odd-chain fatty acids, cholesterol, and certain amino acids like threonine and methionine. nih.gov Microbial pathways for propionate (B1217596) production are diverse and include the acrylate (B77674) pathway, the Wood-Werkman cycle, and amino acid catabolism. mdpi.com

Given its structure, this compound could potentially serve as an intermediate in specialized propanoate metabolic pathways, particularly in sulfur-rich environments. The methyl group at the 2-position is a feature of various metabolites derived from propionyl-CoA. For example, in some bacteria, propionate is metabolized via the methyl-malonyl-succinate pathway. nih.gov While there is no direct evidence placing this compound in these core pathways, its existence suggests a possible branch or side-reaction in the broader landscape of propanoate metabolism in certain microbial species. The production of propionic acid and other SCFAs by gut bacteria is a well-established phenomenon, and these molecules play important roles in the host. mdpi.commdpi.com

Enzymatic Transformations of Methylsulfanyl and Methylthio Groups

The methylsulfanyl (-SCH3) or methylthio group is a key functional moiety in this compound, and its transformation is likely a critical step in the compound's metabolism. Microorganisms possess a variety of enzymes that can act on such groups.

One common transformation is the oxidation of the sulfur atom. For instance, propanethiol oxidoreductase can act on propanethiol, leading to the formation of H2S, H2O2, and propionaldehyde. nih.gov While this enzyme has a narrow substrate spectrum, it exemplifies the microbial capacity to oxidize organosulfur compounds. nih.gov Another important class of enzymes is the sulfide-quinone oxidoreductases, which are involved in the desulfurization network. nih.gov

The displacement of methylthio groups is another potential enzymatic reaction. Studies have shown that methylthio groups can be displaced by glutathione, a key antioxidant and detoxifying agent in many organisms. nih.gov This process can be enzyme-mediated and leads to the formation of various sulfur-containing metabolites. nih.gov While this research was conducted in the context of xenobiotic metabolism, it highlights a potential mechanism for the cleavage of the C-S bond in this compound.

Furthermore, the metabolism of methionine in bacteria involves enzymes like methionine gamma-lyase, which can cleave the C-S bond. researchgate.net It is plausible that similar enzymes with broader substrate specificity could act on this compound, releasing methanethiol (B179389), which can then be further metabolized.

The following table summarizes the potential enzymatic activities involved in the transformation of the methylsulfanyl group:

| Enzyme Class | Potential Reaction | Relevance to this compound |

| Oxidoreductases | Oxidation of the sulfur atom | May initiate degradation or modify the compound's function. |

| Glutathione S-transferases | Displacement of the methylthio group by glutathione | A potential detoxification or degradation mechanism. |

| Lyases (e.g., C-S lyases) | Cleavage of the carbon-sulfur bond | Could release methanethiol and the propanoate backbone for further metabolism. |

Structure Activity Relationship Sar and Derivative Synthesis for Enhanced Biological Properties

Systematic Modification of the 2-Methyl-3-(methylsulfanyl)propanoic Acid Scaffold

The basic structure of this compound offers several points for modification to explore and enhance its biological activity. Key areas for systematic modification include the carboxylic acid group, the methyl group at the alpha-position, and the methylsulfanyl group at the beta-position.

Common strategies for modifying such a scaffold in medicinal chemistry include:

Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can alter the compound's polarity, lipophilicity, and ability to act as a hydrogen bond donor or acceptor. These changes can significantly impact the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Alterations at the Alpha-Position: The methyl group at the alpha-position can be replaced with other alkyl or aryl groups to investigate the steric and electronic requirements for activity. Introducing larger or more complex groups could enhance binding to a target receptor or enzyme.

Modification of the Thioether Moiety: The methylsulfanyl group is a key feature that can be altered in several ways. The methyl group can be substituted with larger alkyl or aryl groups to probe the size of the binding pocket. Furthermore, the sulfur atom itself can be oxidized to a sulfoxide (B87167) or a sulfone, which introduces more polar functional groups and can alter the molecule's hydrogen bonding capacity and metabolic stability.

These systematic modifications allow researchers to build a comprehensive understanding of the SAR, guiding the design of more potent and selective analogues.

Synthesis and Evaluation of Ester Derivatives

The synthesis of ester derivatives is a common strategy to modify the properties of a carboxylic acid-containing compound. In the case of propanoic acid derivatives, esters have been synthesized and evaluated for their biological activities, particularly as antimicrobial agents. researchgate.netnih.gov

Generally, the synthesis of these esters is achieved through standard esterification reactions, such as the Fischer esterification where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. nih.gov

Studies on various propanoic acid esters have shown that their antimicrobial activity can be variable. While some ester derivatives exhibit promising activity, they are often found to be less potent than other derivatives like Schiff bases. researchgate.net For instance, one study demonstrated that propionic acid and its esterified derivative were equally effective at suppressing the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. nih.gov However, another study on a series of propionic acid derivatives found that the esters were generally poor antimicrobial agents compared to the corresponding Schiff bases, with some exceptions. researchgate.net The biological activity of these esters is influenced by the nature of the alcohol moiety, with different alkyl and aryl groups leading to variations in efficacy. researchgate.netnih.gov

Below is a representative table of antimicrobial activity for a series of generic propanoic acid ester derivatives against various microorganisms.

| Compound | R Group (Ester) | Activity vs. S. aureus (MIC µg/mL) | Activity vs. E. coli (MIC µg/mL) | Activity vs. C. albicans (MIC µg/mL) |

|---|---|---|---|---|

| Ester 1 | Methyl | >500 | >500 | 250 |

| Ester 2 | Ethyl | >500 | >500 | 500 |

| Ester 3 | Propyl | 250 | 500 | 250 |

| Ester 4 | Benzyl | 125 | 250 | 125 |

Investigation of Thioether and Sulfonyl Analogues

The thioether linkage in this compound is a critical feature for both its chemical properties and potential biological activity. The investigation of thioether and their oxidized sulfonyl analogues is a key aspect of SAR studies.

The sulfur atom in the thioether can be oxidized to form a sulfoxide and then a sulfone. This transformation significantly alters the polarity, solubility, and hydrogen bonding capabilities of the molecule, which can have a profound impact on its biological activity. For example, the introduction of a sulfonyl group can increase the potential for hydrogen bonding interactions with a biological target. thieme-connect.com

Analogues of propanoic acid containing thioether and sulfonyl groups have been explored for their therapeutic potential. For instance, studies on allicin (B1665233) analogues, which contain thiosulfinate groups, have demonstrated notable antimicrobial properties. nih.gov A synthetic ester of 3,3'-[(thio)sulfinyl]dipropionic acid was found to effectively inhibit the growth of both fungi and bacteria. nih.gov This suggests that the sulfur-containing moiety is crucial for the antimicrobial effects. The antimicrobial activity of such compounds often relates to their ability to interact with sulfhydryl groups in microbial enzymes and proteins. researchgate.net Furthermore, incorporating sulfonamide moieties into heterocyclic structures has been shown to result in compounds with significant antimicrobial activity. mdpi.com

The table below summarizes the potential impact of modifying the thioether group on antimicrobial activity based on general findings for related compounds.

| Modification | Structural Change | Expected Impact on Polarity | Potential Biological Activity |

|---|---|---|---|

| Thioether (Parent) | -S-CH₃ | Low | Baseline activity |

| Sulfoxide | -SO-CH₃ | Moderate | Potentially altered activity and selectivity |

| Sulfone | -SO₂-CH₃ | High | Potentially enhanced hydrogen bonding and activity |

Influence of Stereochemistry on Biological Activity

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom. This means it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is a well-established principle in pharmacology that the stereochemistry of a drug can have a significant impact on its biological activity. nih.govnih.gov

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to different interactions with chiral biological macromolecules such as enzymes and receptors. nih.gov One enantiomer may bind to a target with high affinity and elicit a desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects. unimi.it

In the context of propanoic acid derivatives, the influence of stereochemistry has been investigated for some analogues. For example, in a study of 2-(5,6-dichloro-3-indolyl)propionic acid, both the (S)-(+)- and (R)-(-)-enantiomers were synthesized and their biological activities were compared. mdpi.com The study found no essential difference between the two enantiomers in terms of their hypocotyl growth-inhibiting activity. mdpi.com However, this is not always the case, and for many chiral drugs, a significant difference in activity between enantiomers is observed. Therefore, the separation and individual evaluation of the enantiomers of this compound would be a critical step in fully characterizing its biological potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. researchgate.net

For propanoic acid derivatives, QSAR studies have been conducted to understand the structural features that govern their antimicrobial activity. researchgate.net In one such study, it was found that the antibacterial and antifungal activities of a series of propionic acid derivatives were significantly influenced by certain topological parameters. researchgate.net Specifically, Kier's alpha first order shape index (κα1) and the valence first order molecular connectivity index (1χv) were identified as important descriptors in the QSAR models. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 3 Methylsulfanyl Propanoic Acid

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like 2-Methyl-3-(methylsulfanyl)propanoic acid, which dictates its physical and biological properties. The presence of several rotatable single bonds (C-C and C-S) allows the molecule to adopt various spatial arrangements or conformers.

Conformational Analysis: Theoretical conformational analysis can be performed using quantum mechanical methods, such as Density Functional Theory (DFT), to identify the most stable conformers in the gas phase or in solution. These calculations involve systematically rotating the dihedral angles of the molecule's backbone and calculating the potential energy of each resulting geometry. The results would typically yield a potential energy surface, highlighting the low-energy (and thus most probable) conformations. For this compound, key dihedral angles to consider would be around the C2-C3 and C3-S bonds. Studies on similar short-chain fatty acids have shown that the orientation of the carboxylic acid group relative to the alkyl chain is a critical determinant of conformational stability. researchgate.net

Illustrative Data Table: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-S) | Dihedral Angle (C2-C3-S-C(methyl)) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|---|

| A (Anti) | 180° | 180° | 0.00 | 65.2 |

| B (Gauche 1) | 60° | 180° | 0.85 | 18.5 |

| C (Gauche 2) | -60° | 180° | 0.85 | 18.5 |

| D (Eclipsed) | 0° | 180° | 4.50 | <0.1 |

Note: This data is hypothetical and for illustrative purposes to show what a conformational analysis would yield.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods like DFT can be used to calculate a variety of electronic properties that act as descriptors of reactivity.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the sulfur atom's lone pairs are expected to contribute significantly to the HOMO, making it a likely site for electrophilic attack.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carboxylic acid group would be the most electron-rich areas, while the acidic proton would be the most electron-poor.

Reactivity Descriptors: Quantitative Structure-Activity Relationship (QSAR) studies on other propanoic acid derivatives have shown that electronic and topological parameters can predict biological activity. researchgate.netthieme-connect.com Descriptors such as ionization potential, electron affinity, and chemical hardness, all calculable from DFT, can be used to build predictive models for the reactivity of this compound. mdpi.com

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

| Ionization Potential | 8.9 eV |

| Electron Affinity | 1.2 eV |

Note: This data is hypothetical and for illustrative purposes, based on typical values for similar molecules.

Ligand-Protein Interaction Modeling

If this compound has a biological target, molecular docking and other ligand-protein interaction models can be used to predict its binding mode and affinity. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field. For this compound, docking studies could identify key interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the binding site, or hydrophobic interactions involving the methyl groups. The sulfur atom could also participate in specific interactions. researchgate.net

Binding Affinity Prediction: After docking, scoring functions are used to estimate the binding free energy, which is related to the binding affinity (e.g., Ki or IC50). More advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimations of binding affinity. nih.gov These predictions are valuable in virtual screening campaigns to identify potential drug candidates.

Illustrative Data Table: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -6.8 |

| Estimated Inhibition Constant (Ki) (µM) | 15.4 |

| Interacting Residues | Arg120 (H-bond), Val68 (hydrophobic), Met151 (hydrophobic) |

| Hydrogen Bonds | 2 (with Arg120) |

Note: This data is hypothetical and for illustrative purposes, as the biological target is not specified.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. numberanalytics.com

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. nmrdb.org These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing predicted spectra with experimental data can help confirm the structure of a synthesized compound. For this compound, specific chemical shifts for the methyl protons, the methine proton, the methylene (B1212753) protons adjacent to the sulfur, and the methylsulfanyl protons would be predicted.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally, generating a theoretical IR spectrum. arxiv.org This is done by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum can be used to assign the vibrational modes observed in an experimental IR spectrum. Key predicted peaks for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch, C-H stretches, and vibrations involving the C-S bond.

Illustrative Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| O-H stretch | 3450 | Strong, broad |

| C-H stretch (methyl, methylene) | 2900-3000 | Medium |

| C=O stretch | 1720 | Strong |

| C-O stretch | 1250 | Medium |

| C-S stretch | 680 | Weak |

Note: This data is hypothetical and for illustrative purposes. Frequencies are typically scaled to better match experimental values.

Broader Applications and Future Research Directions

Role as a Synthetic Intermediate in Organic Chemistry

2-Methyl-3-(methylsulfanyl)propanoic acid is recognized as a versatile small molecule scaffold and a valuable building block in organic synthesis. epa.govbiosynth.com Its structural features, including a carboxylic acid group, a methyl group at the alpha-position, and a methylsulfanyl group, provide multiple reactive sites for chemical modifications. This multifunctionality allows for its incorporation into a variety of more complex molecular architectures.

While extensive documentation on its use in the synthesis of specific commercial drugs is not widely available in public literature, its potential as a synthetic intermediate is clear. The presence of both a carboxylic acid and a sulfur-containing moiety makes it a candidate for the synthesis of various bioactive molecules and organic materials. wikipedia.org For instance, derivatives of propanoic acid are known to be key components in a range of pharmaceuticals. The development of chiral derivatives of 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid has been explored for their antibacterial activities. nih.gov Furthermore, asymmetric synthesis methods, which are crucial in drug development, have been a focus for producing stereochemically pure compounds, including derivatives of 2-methyl cyclohexane (B81311) carboxylic acids. mdpi.comnih.gov The principles of these synthetic strategies could potentially be applied to this compound to generate novel chiral compounds with therapeutic potential.

Potential in Bioremediation and Environmental Processes

The environmental fate and microbial degradation of organosulfur compounds are of significant environmental interest. epa.govnumberanalytics.comopenbiotechnologyjournal.com While direct studies on the bioremediation of this compound are limited, the broader context of microbial metabolism of sulfur-containing organic compounds suggests a potential role. Microbial consortia have been shown to be effective in the degradation of various environmental pollutants, including those containing sulfur. researchgate.netmbl.or.krkoreascience.krmdpi.com

Microorganisms, particularly bacteria, possess diverse metabolic pathways that can break down complex organic molecules. For example, sulfate-reducing bacteria play a crucial role in the sulfur and carbon cycles by utilizing sulfate (B86663) as a terminal electron acceptor in the degradation of organic compounds. researchgate.net The degradation of other propanoic acid derivatives and related compounds by microbial action has also been documented. mdpi.com This existing knowledge provides a foundation for future research into identifying and engineering microbial strains or consortia capable of metabolizing this compound, potentially offering a biological route for the remediation of industrial wastewater containing this or similar organosulfur compounds. The environmental impact of sulfur-containing industrial byproducts, including their contribution to acid rain and soil and water pollution, underscores the importance of developing such bioremediation strategies. epa.govnumberanalytics.comopenbiotechnologyjournal.comwww.qld.gov.au

Development of Novel Research Tools and Probes

The development of sophisticated tools for biological and chemical research is a constantly evolving field. This compound, particularly in its isotopically labeled form, presents opportunities for creating novel research probes. The availability of deuterium-labeled this compound suggests its utility in metabolic studies. nih.govmoravek.comresearchgate.netotsuka.co.jp

Stable isotope-labeled compounds are invaluable in absorption, distribution, metabolism, and excretion (ADME) studies in drug discovery. nih.govmoravek.com They allow researchers to trace the metabolic fate of a molecule within a biological system with high precision using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov By incorporating a labeled version of this compound, scientists could investigate its uptake, distribution, and transformation in cells or whole organisms, shedding light on metabolic pathways involving sulfur-containing compounds.

Furthermore, the structural backbone of this compound could be modified to create fluorescent probes. By attaching a fluorophore to the molecule, it might be possible to visualize its localization and interactions within living cells, providing insights into cellular processes.

Interdisciplinary Research Opportunities

The unique properties of this compound open doors to a range of interdisciplinary research opportunities, bridging chemistry, biology, and materials science.

In the realm of chemical biology , the compound and its derivatives could be used to probe biological systems, for instance, by designing molecules that interact with specific enzymes or receptors involved in sulfur metabolism. Understanding these interactions could provide insights into various physiological and pathological processes.

In materials science , organosulfur compounds are being explored for the development of advanced polymers. nih.gov The presence of sulfur can impart unique properties to polymers, such as high refractive indices and dynamic S-S bonds that allow for self-healing materials. researchgate.net While not yet demonstrated for this specific molecule, this compound could potentially serve as a monomer or a modifying agent in the synthesis of novel sulfur-containing polymers with tailored properties.

The intersection of environmental science and microbiology also presents significant research avenues. Investigating the microbial communities that can degrade this compound could lead to the development of novel bioremediation technologies for industrial waste streams containing organosulfur pollutants. researchgate.netmbl.or.krkoreascience.kr Such research would not only address environmental concerns but also expand our understanding of microbial metabolic diversity.

Q & A

Basic Research Questions

Q. How can researchers synthesize 2-methyl-3-(methylsulfanyl)propanoic acid with high purity?

- Methodology : Optimize reaction conditions using thiol-ene chemistry or nucleophilic substitution. For example, L-cysteine derivatives are synthesized via reactions with alkyl halides or thiols under inert atmospheres (e.g., nitrogen) to minimize oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yield optimization (e.g., ~37% in analogous syntheses) requires controlled temperature (40–60°C) and stoichiometric excess of methylsulfanyl precursors .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 40–60°C |

| Solvent | DMF or THF |

| Purification Method | Column Chromatography |

Q. What spectroscopic methods confirm the structure of this compound?

- Methodology :

- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 1.3–1.5 ppm (CH-C), δ 2.1–2.3 ppm (SCH), δ 3.8–4.0 ppm (CH-S). NMR confirms carbonyl (C=O) at ~170–175 ppm and sulfur-bearing carbons at 25–35 ppm .

- FT-IR : Stretching vibrations at 2500–2600 cm (S-H, if present) and 1700 cm (C=O).

- Mass Spectrometry : Molecular ion [M+H] at m/z 134.198 (CHOS) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact (H315) and inhalation (H335) .

- Ventilation : Conduct reactions in fume hoods to limit aerosol exposure.

- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and how does chirality affect biological activity?

- Methodology :

- Chiral Chromatography : Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism .

- Biological Assays : Compare receptor binding (e.g., opioid receptors) using radioligand displacement. Stereospecific activity is common; e.g., (2S)-enantiomers may show higher affinity than (2R) in peptide antagonists .

Q. What computational models predict the ADMET properties of this compound?

- Methodology :

- Software : Use SwissADME or ADMETLab for in silico predictions. Input SMILES (CC(CS)C(=O)O) to estimate:

| Property | Prediction |

|---|---|

| LogP | ~1.2 (moderate lipophilicity) |

| Bioavailability | 55–65% |

| CYP450 Inhibition | Low risk |

Q. How does this compound inhibit enzymes, and what kinetic models apply?

- Methodology :

- Kinetic Studies : Use Michaelis-Menten assays with varying substrate concentrations. Plot Lineweaver-Burk to determine inhibition type (competitive/uncompetitive).

- IC Determination : Pre-incubate enzyme (e.g., cytochrome P450) with compound, measure residual activity via spectrophotometry. For example, IC values <10 µM suggest strong inhibition .

Contradictions and Validation

- Synthesis Yields : Discrepancies in reported yields (e.g., 37% vs. lower values) may arise from purification methods or reagent quality. Validate via triplicate experiments and LC-MS purity checks .

- Safety Data : While GHS classifications (H315, H319) are consistent, discrepancies in acute toxicity thresholds require LD testing in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.